4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a benzyloxy group, a cyclopropyl group, and a fluorophenyl group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the benzyloxy group: This step involves the alkylation of the pyrazole ring with benzyl bromide in the presence of a base such as potassium carbonate.
Fluorophenylation: The attachment of the fluorophenyl group is typically achieved through a Suzuki coupling reaction using a fluorophenylboronic acid and a palladium catalyst.
Carboxamidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the fluorophenyl group can enhance its binding affinity to certain targets, while the cyclopropyl group can influence its metabolic stability. The benzyloxy group may also play a role in modulating its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-N-cyclopropyl-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
4-(benzyloxy)-N-cyclopropyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of fluorine.
4-(benzyloxy)-N-cyclopropyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-(benzyloxy)-N-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide imparts unique properties such as increased lipophilicity, enhanced binding affinity to certain biological targets, and improved metabolic stability compared to its analogs with different substituents.
Properties
IUPAC Name |
N-cyclopropyl-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-15-6-10-17(11-7-15)24-12-18(26-13-14-4-2-1-3-5-14)19(23-24)20(25)22-16-8-9-16/h1-7,10-12,16H,8-9,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPUAJIKEQYXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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